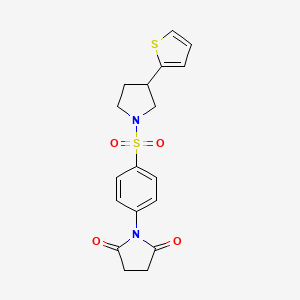![molecular formula C16H16N2O3 B2827617 4-[3-(pyridin-2-yloxy)benzoyl]morpholine CAS No. 1706146-09-9](/img/structure/B2827617.png)
4-[3-(pyridin-2-yloxy)benzoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(pyridin-2-yloxy)benzoyl]morpholine is a chemical compound with a unique structure that combines a morpholine ring, a pyridine ring, and a phenyl group
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various cellular targets, influencing a range of biological processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects on cellular function .
Result of Action
Related compounds have been found to exhibit antimicrobial and anticancer activity, suggesting potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pyridin-2-yloxy)benzoyl]morpholine typically involves the reaction of morpholine with 3-(pyridin-2-yloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(pyridin-2-yloxy)benzoyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[3-(pyridin-2-yloxy)benzoyl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzoylmorpholine: Similar in structure but lacks the pyridine ring.
Morpholino(phenyl)methanone: Similar but without the pyridin-2-yloxy group.
Uniqueness
4-[3-(pyridin-2-yloxy)benzoyl]morpholine is unique due to the presence of both the morpholine and pyridine rings, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications.
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in multiple fields.
Propiedades
IUPAC Name |
morpholin-4-yl-(3-pyridin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(18-8-10-20-11-9-18)13-4-3-5-14(12-13)21-15-6-1-2-7-17-15/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHCNTKUIHKYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide](/img/structure/B2827535.png)



![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2827541.png)
![N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2827542.png)

![Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2827544.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide](/img/structure/B2827546.png)
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2827547.png)
![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2827548.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide](/img/structure/B2827550.png)
![N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B2827557.png)
